molecular formula C21H35N3O6 B2614479 (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate CAS No. 1421497-30-4

(2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

Cat. No.: B2614479
CAS No.: 1421497-30-4
M. Wt: 425.526
InChI Key: NBRNDVOVSCZXQB-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a complex organic compound featuring a furan ring substituted with dimethyl groups and a piperidine ring linked via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from fructose through catalytic processes . The next step involves the formation of the piperidine and piperazine rings, which are then linked to the furan moiety via a methanone bridge. The final step includes the formation of the diformate ester, which is achieved through esterification reactions under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, employing catalysts and reagents that are readily available and environmentally benign.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone bridge can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate can be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with biological molecules could lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperidine moiety can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate apart is its combination of a furan ring with piperidine and piperazine moieties, linked via a methanone bridge

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2.2CH2O2/c1-14-12-20(4)9-10-22(14)13-17-5-7-21(8-6-17)19(23)18-11-15(2)24-16(18)3;2*2-1-3/h11,14,17H,5-10,12-13H2,1-4H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNDVOVSCZXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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